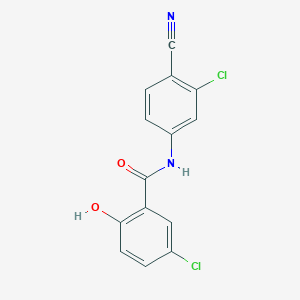![molecular formula C20H13NO9 B12594484 4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid CAS No. 648891-35-4](/img/structure/B12594484.png)
4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is a complex organic compound with the molecular formula C21H14N2O9 This compound is characterized by its unique structure, which includes a central phenylene ring substituted with hydroxy and nitro groups, flanked by two benzoic acid moieties connected via ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid typically involves multiple steps:
Nitration: The starting material, 5-hydroxy-1,3-phenylenediol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Etherification: The nitrated product is then subjected to etherification with 4-hydroxybenzoic acid in the presence of a suitable base, such as potassium carbonate, to form the ether linkages.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid groups, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of more efficient oxidizing agents to ensure high yields and purity.
化学反应分析
Types of Reactions
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-5-hydroxy-1,3-phenylene derivatives.
Substitution: Halogenated derivatives of the compound.
科学研究应用
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is largely dependent on its functional groups:
Hydroxy Group: Can form hydrogen bonds and participate in redox reactions.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Carboxylic Acid Groups: Can form ionic interactions with proteins and other biomolecules.
These interactions can modulate various molecular pathways, including oxidative stress responses and enzyme inhibition.
相似化合物的比较
Similar Compounds
4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid: Similar structure but with carboxy groups instead of hydroxy and nitro groups.
4,4’-[(5-Hydroxy-1,3-phenylene)bis(oxy)]dibenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
4,4’-[(5-Nitro-1,3-phenylene)bis(oxy)]dibenzoic acid: Lacks the hydroxy group, influencing its chemical behavior.
Uniqueness
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
648891-35-4 |
|---|---|
分子式 |
C20H13NO9 |
分子量 |
411.3 g/mol |
IUPAC 名称 |
4-[3-(4-carboxyphenoxy)-5-hydroxy-4-nitrophenoxy]benzoic acid |
InChI |
InChI=1S/C20H13NO9/c22-16-9-15(29-13-5-1-11(2-6-13)19(23)24)10-17(18(16)21(27)28)30-14-7-3-12(4-8-14)20(25)26/h1-10,22H,(H,23,24)(H,25,26) |
InChI 键 |
RULXHQCABMOAGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


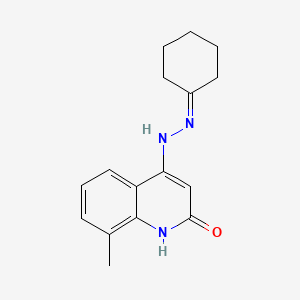
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
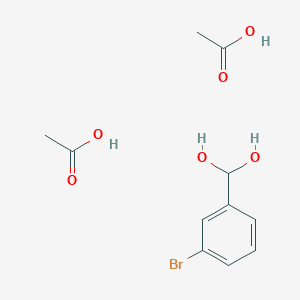
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
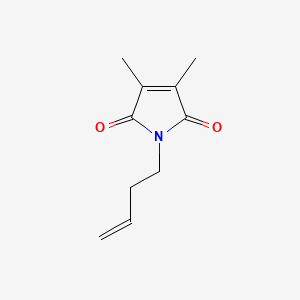
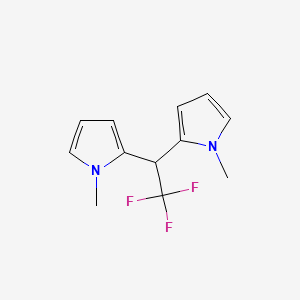


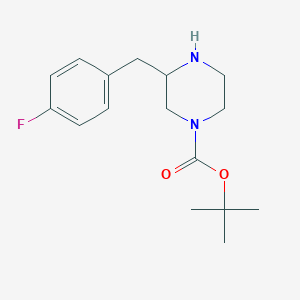
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
